

biological activity of 2-amino-4-methylthiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxylic acid

Cat. No.: B128473

[Get Quote](#)

A Comprehensive Guide to the Biological Activities of 2-Amino-4-Methylthiazole-5-Carboxylic Acid Derivatives

The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. [1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide provides a comparative overview of these activities, supported by experimental data and detailed protocols for key assays.

Antimicrobial Activity

Derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.

Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-amino-4-methylthiazole-5-carboxylic acid derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
|--|----------------------------------|-----------------|-----------|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [2] |
| 2-amino-5-methylthiazole-4-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [2] |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 16 | [2] |
| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | Mycobacterium tuberculosis H37Rv | 32 | [2] |
| Thiazole Derivative 4c | Staphylococcus aureus | 10 (MIC) | [3] |
| Thiazole Derivative 3a | Staphylococcus aureus | 10 (MIC) | [3] |
| Thiazolyl-Thiazole Derivative | Bacillus subtilis | 4.51 (MIC) | |
| Thiazolyl-Thiazole Derivative | Escherichia coli | 3.92-4.01 (MIC) | |

Anticancer Activity

Numerous 2-amino-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.[4][5]

Comparison of Anticancer Activity (IC50 Values)

The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|--|----------------------------|--------------------------------------|-----------|
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K562 (Leukemia) | Comparable to Dasatinib (< 1 μM) | [6] |
| Compound 6d | MCF-7 (Breast Cancer) | 20.2 | [6] |
| Compound 6d | HT-29 (Colon Cancer) | 21.6 | [6] |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 | [4] |
| Thiazole Carboxamide Derivative 8d | A-549 (Lung Cancer) | 48% inhibition at test concentration | [7] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 | [8] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 | [8] |

Enzyme Inhibitory Activity

Derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been identified as potent inhibitors of various enzymes implicated in disease, highlighting their potential as targeted therapeutics.

Comparison of Enzyme Inhibitory Activity

This table summarizes the inhibitory activity of different derivatives against specific enzymes, expressed as IC50 or Ki values.

| Compound/Derivative | Target Enzyme | IC50 / Ki (μM) | Reference |
|---|-----------------------|----------------|-----------|
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b) | Xanthine Oxidase | 0.57 (IC50) | [9][10] |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c) | Xanthine Oxidase | 0.91 (IC50) | [9][10] |
| Benzylidenehydrazinyl-thiazole derivative 5a | 15-Lipoxygenase | 0.12 (IC50) | [11] |
| Benzylidenehydrazinyl-thiazole derivative 5h | Carbonic Anhydrase II | 1.26 (IC50) | [11] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 (Ki) | [12] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 (Ki) | [12] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | 0.129 (Ki) | [12] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | 0.083 (Ki) | [12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Procedure:

- **Preparation of Microbial Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution of Test Compounds:** The 2-amino-4-methylthiazole-5-carboxylic acid derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[\[3\]](#)
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[\[3\]](#)

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of compounds on cancer cells by measuring their metabolic activity.

Procedure:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours to allow for attachment.[\[8\]](#)
- **Compound Treatment:** The cells are treated with various concentrations of the 2-amino-4-methylthiazole-5-carboxylic acid derivatives and incubated for 48 hours.[\[8\]](#)
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours.[\[13\]](#)
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[\[13\]](#)
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.[\[13\]](#)

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[13]

Xanthine Oxidase Inhibition Assay

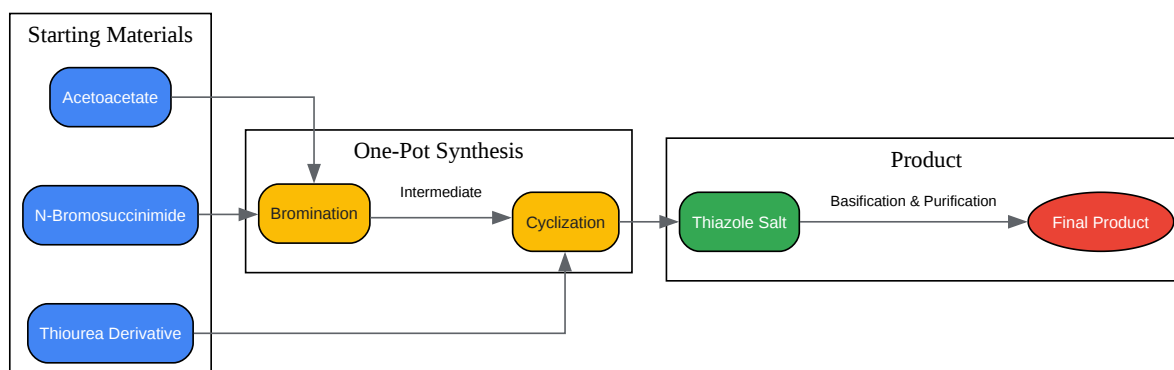
Objective: To determine the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.

Procedure:

- Reaction Mixture Preparation: A reaction mixture containing the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme solution is prepared in a 96-well plate.[1][14]
- Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.[14]
- Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.[14]
- Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 290-295 nm over time using a microplate reader.[1][15]
- Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined.[15]

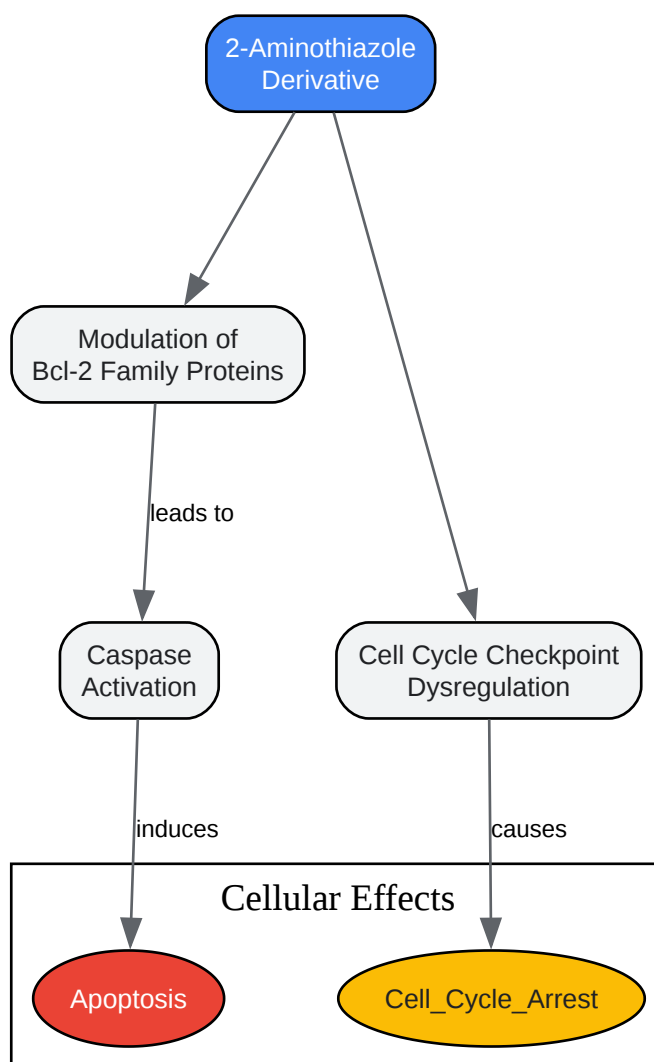
Visualizations

The following diagrams illustrate key processes related to the synthesis and biological activity of 2-amino-4-methylthiazole-5-carboxylic acid derivatives.



[Click to download full resolution via product page](#)

Caption: General one-pot synthesis workflow for 2-amino-4-methylthiazole-5-carboxylic acid derivatives.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for the anticancer activity of 2-aminothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

- 2. benchchem.com [benchchem.com]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Carbonic Anhydrase Activity Assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. revistabionatura.com [revistabionatura.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [biological activity of 2-amino-4-methylthiazole-5-carboxylic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128473#biological-activity-of-2-amino-4-methylthiazole-5-carboxylic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com